BenchChemオンラインストアへようこそ!

(E)-3-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

(E)-3-(Furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide (CAS 1396890-81-5) is a synthetic heterocyclic acrylamide with molecular formula C₁₇H₂₀N₄O₂ and molecular weight 312.37 g/mol. The compound incorporates an (E)-configured acrylamide linker bridging a furan-2-yl terminus and a 1-(pyrazin-2-yl)piperidin-4-yl)methylamine scaffold.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 1396890-81-5
Cat. No. B2558941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide
CAS1396890-81-5
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC=CN=C3
InChIInChI=1S/C17H20N4O2/c22-17(4-3-15-2-1-11-23-15)20-12-14-5-9-21(10-6-14)16-13-18-7-8-19-16/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,20,22)/b4-3+
InChIKeyIQAKYGGHQOKMRE-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396890-81-5 – (E)-3-(Furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide: Structural Identity and Procurement Baseline


(E)-3-(Furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide (CAS 1396890-81-5) is a synthetic heterocyclic acrylamide with molecular formula C₁₇H₂₀N₄O₂ and molecular weight 312.37 g/mol [1]. The compound incorporates an (E)-configured acrylamide linker bridging a furan-2-yl terminus and a 1-(pyrazin-2-yl)piperidin-4-yl)methylamine scaffold. Its computed XLogP3-AA of 1.5, 5 hydrogen bond acceptors, and 1 hydrogen bond donor confer a balanced polarity profile distinct from close structural analogs [1]. The compound is supplied primarily as a research-grade screening compound (typical purity ≥95%) by chemical vendors targeting medicinal chemistry and kinase inhibitor discovery programs.

1396890-81-5: Why In-Class Heterocyclic Acrylamides Cannot Be Interchanged


Compounds within the heterocyclic acrylamide class exhibit large potency shifts upon even single-atom changes to the terminal heterocycle or the N-substituent on the piperidine ring. Literature precedent demonstrates that exchanging furan-2-yl for thiophen-2-yl or replacing pyrazin-2-yl with pyridin-2-yl can abolish target engagement entirely [1]. The pyrazin-2-yl group provides a distinct hydrogen-bond-accepting nitrogen geometry (para-related N atoms) absent in pyridine or pyrimidine analogs, while the (E)-acrylamide geometry enforces a specific conformational presentation of the furan electrophile [2]. Generic substitution with a benzamide, picolinamide, or thiophene-acrylamide congener therefore risks loss of the specific pharmacophoric presentation that this compound was designed to achieve.

1396890-81-5 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Structural Differentiation: Pyrazin-2-yl vs. Pyridin-2-yl Piperidine Acrylamide – Hydrogen Bond Acceptor Topology

The target compound features a pyrazin-2-yl substituent on the piperidine nitrogen, providing two aromatic nitrogen atoms in a 1,4-relationship capable of acting as hydrogen bond acceptors. In contrast, the direct pyridin-2-yl analog — (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide — offers only a single endocyclic nitrogen with a different spatial vector. This geometric difference has been shown in related FK866-derived acrylamide series to produce order-of-magnitude shifts in target binding affinity when pyrazin-2-yl replaces pyridin-3-yl [1]. The target compound's pyrazin-2-yl group additionally lowers computed logP (XLogP3-AA = 1.5) relative to the benzamide analog N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide (predicted XLogP3 ~2.0), enhancing aqueous compatibility while retaining permeability [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Terminal Heterocycle Differentiation: Furan-2-yl vs. Thiophen-2-yl Acrylamide – Electronic and Steric Profile

The target compound incorporates an (E)-furan-2-yl acrylamide terminus. The closely tracked analog (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide substitutes the furan oxygen with sulfur. Furan oxygen (electronegativity 3.44) confers a stronger electron-withdrawing effect on the acrylamide α,β-unsaturated system compared to thiophene sulfur (electronegativity 2.58), altering the electrophilicity of the Michael acceptor [1]. In HDAC-like amidohydrolase systems, (E)-3-(furan-2-yl)-N-hydroxyacrylamide demonstrates measurable fluorescence resonance energy transfer (FRET) upon target binding exploitable for assay development, a property not reported for the thiophene analog [2]. Additionally, furan-2-yl derivatives have documented activity as antibiotic amplifiers against Escherichia coli, a phenotype absent from the corresponding thiophene congeners .

Medicinal Chemistry Electrophilic Warhead Design Covalent Inhibitor Optimization

Physicochemical Differentiation: Rotatable Bonds and Molecular Flexibility vs. Rigid Analogs

The target compound possesses 5 rotatable bonds and a molecular weight of 312.37 g/mol, placing it within favorable oral drug-likeness space [1]. By comparison, the benzodioxole analog (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide has a larger, more rigid terminal group that increases molecular weight (estimated ~354 g/mol) and reduces rotatable bonds, while the 2-chlorophenyl analog introduces halogen-dependent lipophilicity not present in the target . The furan ring of the target compound provides the lowest molecular weight heterocycle among the series (furan = 68.07 g/mol vs. thiophene = 84.14 g/mol vs. benzodioxole ≈ 122 g/mol vs. chlorophenyl ≈ 111.5 g/mol), maximizing ligand efficiency potential while retaining aromatic π-character for target engagement [1].

Drug-likeness ADME Prediction Lead Optimization

Acrylamide Geometry: (E)-Configuration Integrity as a Determinant of Biological Presentation

The target compound is exclusively the (E)-isomer about the acrylamide double bond, as confirmed by the InChIKey stereochemistry layer (IQAKYGGHQOKMRE-ONEGZZNKSA-N) [1]. This geometric configuration positions the furan ring and the carbonyl oxygen on opposite sides of the double bond, creating a specific spatial relationship between the electrophilic β-carbon and the piperidine-methylamine scaffold. In contrast, the (Z)-isomer would place the furan ring in a sterically disfavored orientation that could prevent productive target engagement. The (E)-configuration is critical for acrylamide-based covalent inhibitors where the β-carbon must be accessible for nucleophilic attack by a catalytic cysteine residue [2]. Impure batches containing (Z)-isomer contamination can confound IC₅₀ determinations, making stereochemical verification a procurement-critical quality attribute.

Stereochemistry Covalent Inhibitor Design Conformational Analysis

1396890-81-5: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Screening Libraries Requiring Pyrazine-Based Hinge Binders

The target compound's pyrazin-2-yl substituent provides a dual-nitrogen hydrogen-bond-accepting motif suited for ATP-binding site hinge regions of kinases. FK866-derived acrylamide series data demonstrate that pyrazin-2-yl confers distinct inhibitory potency relative to pyridin-3-yl in NAMPT enzymatic assays [1]. Procurement of 1396890-81-5 is warranted when screening cascades demand a pyrazine hinge-binder with an (E)-acrylamide electrophile for potential covalent target engagement.

Covalent Fragment and Warhead Optimization Programs Targeting Catalytic Cysteines

The (E)-furan-2-yl acrylamide moiety positions the electrophilic β-carbon for nucleophilic attack by catalytic cysteine residues. The furan oxygen's higher electronegativity relative to thiophene sulfur tunes the intrinsic reactivity of the Michael acceptor [1]. The compound serves as a moderate-electrophilicity warhead scaffold for covalent inhibitor libraries, with the pyrazin-2-yl-piperidine providing vectors for further elaboration [2].

Antibiotic Adjuvant Discovery: Furan-2-yl Acrylamides as Phleomycin Amplifiers

Furan-2-yl-containing acrylamide derivatives have documented activity as amplifiers of phleomycin antibiotics against Escherichia coli [1]. The target compound retains the furan-acrylamide pharmacophore implicated in this phenotype. Procurement for antibacterial adjuvant screening, particularly against Gram-negative pathogens, is supported by this class-level precedent.

FRET-Based Binding Assay Development Using Furan-2-yl Acrylamide Fluorophores

(E)-3-(Furan-2-yl)-N-hydroxyacrylamide has been demonstrated to generate intrinsic fluorescence resonance energy transfer (FRET) from tryptophan residues of target proteins upon binding [1]. The target compound, bearing the same furan-2-yl acrylamide chromophore, may be exploited in label-free FRET-based screening assays against HDAC-like amidohydrolases or other tryptophan-rich binding pockets, offering an assay modality absent in thiophene or phenyl congeners.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.